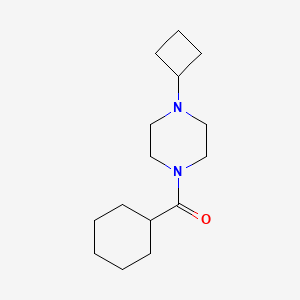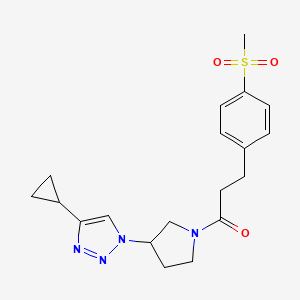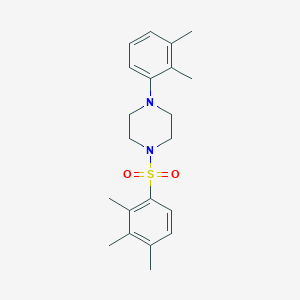
(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It is a new CB1 inverse agonist, generated from the class of benzhydryl piperazine analogs . This compound binds to CB1 more selectively than cannabinoid receptor type 2 .
Scientific Research Applications
Cannabinoid Receptor Research
This compound has been utilized in the study of cannabinoid receptors, particularly as a CB1 receptor inverse agonist . It binds more selectively to CB1 than cannabinoid receptor type 2, which is significant for understanding the modulation of this receptor in various physiological processes.
Neuropeptide Receptor Antagonism
It has been involved in the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) . This research is crucial for the development of new therapeutic agents targeting neuropeptide receptors.
Medicinal Chemistry
The compound serves as a versatile molecule in medicinal chemistry, providing a scaffold for the development of new pharmaceutical agents. Its structure allows for various modifications, aiding in the creation of drugs with improved efficacy and reduced side effects.
Pharmaceutical Testing
As a reference standard, “(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone” is used for pharmaceutical testing to ensure the accuracy and reliability of analytical methods in drug discovery and development .
Material Science
Agrochemical Research
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thecannabinoid receptor type 1 (CB1) . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain perception, mood, and appetite .
Mode of Action
Analogous compounds have been shown to act asinverse agonists at the CB1 receptor . Inverse agonists bind to the same receptor as agonists but induce a pharmacological response opposite to that agonist . This interaction leads to changes in the receptor’s activity, potentially influencing various physiological processes .
Biochemical Pathways
The interaction with the cb1 receptor suggests potential effects onendocannabinoid signaling pathways . These pathways play a role in a variety of physiological processes, including pain sensation, mood, and appetite .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an inverse agonist of the cb1 receptor, it could potentially lead to a decrease in endocannabinoid signaling . This could result in changes in pain perception, mood, and appetite .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy could be influenced by the individual’s physiological state, including factors such as age, sex, and health status .
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(13-5-2-1-3-6-13)17-11-9-16(10-12-17)14-7-4-8-14/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWALCPUWSBZPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2948392.png)
![[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester](/img/structure/B2948398.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)
![2-Fluoro-4-(6-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2948401.png)


![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2948404.png)

![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)

